molecular formula C7H14O4 B13730594 3-(Trimethoxymethoxy)prop-1-ene CAS No. 154016-62-3

3-(Trimethoxymethoxy)prop-1-ene

Cat. No.: B13730594
CAS No.: 154016-62-3
M. Wt: 162.18 g/mol
InChI Key: DJWWKGDEPXTXNR-UHFFFAOYSA-N
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Description

3-(Trimethoxymethoxy)prop-1-ene is an organic compound with the molecular formula C6H12O4 It is a derivative of propene, where the hydrogen atoms on the first carbon are replaced by a trimethoxymethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trimethoxymethoxy)prop-1-ene typically involves the reaction of allyl alcohol with trimethyl orthoformate in the presence of an acid catalyst. The reaction proceeds as follows:

[ \text{CH}_2=\text{CH}-\text{CH}_2\text{OH} + \text{HC(OCH}_3\text{)}_3 \rightarrow \text{CH}_2=\text{CH}-\text{CH}_2\text{OCH(OCH}_3\text{)}_2 + \text{CH}_3\text{OH} ]

The reaction is carried out under reflux conditions, and the product is purified by distillation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of a suitable acid catalyst, such as p-toluenesulfonic acid, is crucial for the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Trimethoxymethoxy)prop-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: The trimethoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require the presence of a strong acid or base as a catalyst.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Trimethoxymethoxy)prop-1-ene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Trimethoxymethoxy)prop-1-ene involves its interaction with various molecular targets. The trimethoxymethoxy group can undergo hydrolysis to release methanol and form reactive intermediates. These intermediates can interact with enzymes and other proteins, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxymethoxy)prop-1-ene
  • 3-(Ethoxymethoxy)prop-1-ene
  • 3-(Butoxymethoxy)prop-1-ene

Uniqueness

3-(Trimethoxymethoxy)prop-1-ene is unique due to the presence of three methoxy groups, which impart distinct chemical properties. This makes it more reactive in certain chemical reactions compared to its analogs with fewer methoxy groups.

Properties

CAS No.

154016-62-3

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

3-(trimethoxymethoxy)prop-1-ene

InChI

InChI=1S/C7H14O4/c1-5-6-11-7(8-2,9-3)10-4/h5H,1,6H2,2-4H3

InChI Key

DJWWKGDEPXTXNR-UHFFFAOYSA-N

Canonical SMILES

COC(OC)(OC)OCC=C

Origin of Product

United States

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